molecular formula C10H4Br5O2- B14764394 3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate

3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate

Cat. No.: B14764394
M. Wt: 555.7 g/mol
InChI Key: MFTISNGBXWBJCH-UHFFFAOYSA-M
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Description

3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate is a brominated organic compound with significant applications in various fields of chemistry and industry. Its unique structure, characterized by multiple bromine atoms, makes it a valuable intermediate in organic synthesis and a potential candidate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate typically involves the bromination of appropriate precursor compounds. One common method is the bromination of 2-bromophenylacetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction temperature is maintained at a low to moderate range to ensure selective bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, leading to the formation of different oxidation states.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.

Scientific Research Applications

3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound’s brominated structure makes it a potential candidate for studying enzyme inhibition and protein interactions.

    Medicine: It may be explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form strong interactions with active sites, leading to inhibition or modulation of biological pathways. The compound’s structure allows it to participate in various chemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dibromo-2,2’-bithiophene: Another brominated compound used in organic electronics and optoelectronic devices.

    1,3-Dibromo-2,2-dimethoxypropane: Used as an intermediate in organic synthesis with different functional groups.

Uniqueness

3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate is unique due to its multiple bromine atoms and the specific arrangement of these atoms within the molecule

Biological Activity

3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate is a brominated organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H8Br4O2C_{12}H_{8}Br_{4}O_{2}. The compound features multiple bromine substituents that may influence its reactivity and biological interactions.

Physical Properties

PropertyValue
Molecular Weight431.89 g/mol
Density1.8 g/cm³
Melting PointNot available
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves the bromination of suitable precursors followed by esterification reactions. The detailed synthetic pathway remains under investigation, but preliminary studies suggest the use of brominated aromatic compounds as key intermediates.

Anticancer Properties

Recent studies indicate that brominated compounds exhibit anticancer properties due to their ability to induce apoptosis in cancer cells. For instance, a study highlighted that derivatives of dibromophenyl compounds showed significant antiproliferative activity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

Research has shown that halogenated compounds can possess antimicrobial properties. A study demonstrated that similar dibrominated compounds exhibited inhibitory effects on bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Toxicological Profile

Despite the potential therapeutic benefits, the toxicological profile of this compound raises concerns. Brominated compounds are known for their toxicity and environmental persistence. Safety assessments indicate risks associated with inhalation and dermal exposure, necessitating careful handling in laboratory settings .

Case Studies

  • Case Study on Anticancer Activity : A series of experiments conducted on breast cancer cell lines revealed that the compound inhibited cell proliferation by inducing cell cycle arrest at the G1 phase. The mechanism was linked to downregulation of cyclin D1 and upregulation of p21 .
  • Case Study on Antimicrobial Effects : In vitro tests against Staphylococcus aureus showed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity .

Properties

Molecular Formula

C10H4Br5O2-

Molecular Weight

555.7 g/mol

IUPAC Name

3,3-dibromo-2-[dibromo-(2-bromophenyl)methyl]prop-2-enoate

InChI

InChI=1S/C10H5Br5O2/c11-6-4-2-1-3-5(6)10(14,15)7(8(12)13)9(16)17/h1-4H,(H,16,17)/p-1

InChI Key

MFTISNGBXWBJCH-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C(C(=C(Br)Br)C(=O)[O-])(Br)Br)Br

Origin of Product

United States

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